molecular formula C20H17N5O4 B2563593 N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1326919-93-0

N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2563593
CAS No.: 1326919-93-0
M. Wt: 391.387
InChI Key: NIVUVKIEAQQKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a sophisticated chemical hybrid compound designed for advanced pharmaceutical and biochemical research. This molecule integrates two privileged heterocyclic structures—a 1,2-oxazole and a 1,2,4-oxadiazole—linked through a pyridinone-acetamide bridge. The 1,2,4-oxadiazole ring is a well-characterized bioisostere for ester and amide functional groups, often employed to enhance metabolic stability and improve the pharmacokinetic profile of lead compounds . This scaffold is found in several commercial drugs and exhibits a wide range of biological activities, including potential as an anticancer, antiviral, antibacterial, and anti-inflammatory agent, making it a versatile scaffold for hit-to-lead optimization campaigns . The specific inclusion of the 3-methylphenyl group at the 3-position of the 1,2,4-oxadiazole ring and the 5-methyl-1,2-oxazol-3-yl acetamide moiety suggests potential for targeted interaction with various enzymatic systems and receptors. This compound is supplied exclusively for Research Use Only and is intended for use in established laboratory research settings. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to utilize this compound in exploratory studies aimed at kinase inhibition, protease targeting, or other mechanistic studies in oncology, infectious diseases, and neurology.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-12-4-3-5-14(8-12)19-22-20(29-24-19)15-6-7-18(27)25(10-15)11-17(26)21-16-9-13(2)28-23-16/h3-10H,11H2,1-2H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVUVKIEAQQKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and oxadiazole intermediates, followed by their coupling with the pyridine derivative under specific reaction conditions. Common reagents used in these reactions include acetyl chloride, sulfuric acid, and nitric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, acetyl chloride, and nitric acid . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds. For instance, similar compounds have been characterized using FTIR and NMR techniques to establish their functional groups and molecular framework .

Biological Activities

Research indicates that derivatives of oxazole and oxadiazole compounds exhibit significant biological activities, including:

1. Anticancer Activity

  • Compounds containing oxadiazole rings have shown promising anticancer properties. For example, N-Aryl derivatives have demonstrated substantial growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% . The presence of the oxazole moiety in N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide may enhance its anticancer efficacy.

2. Antimicrobial Activity

  • Similar compounds have been evaluated for their antimicrobial potential against bacteria and fungi. Studies have shown that various oxadiazole derivatives possess antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The specific structure of this compound may contribute to its effectiveness as an antimicrobial agent.

3. Anti-inflammatory Effects

  • Some derivatives have been reported to exhibit anti-inflammatory properties. The ability to modulate inflammatory pathways could make this compound a candidate for treating inflammatory diseases .

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

Study ReferenceCompoundBiological ActivityResults
N-Aryl 5-(3,4,5-Trifluorophenyl)-1,3,4-OxadiazolAnticancerPGIs > 85% against several cancer lines
5-(Pyridine)-1,3,4-Oxadiazol DerivativesAntimicrobialEffective against S. aureus and E. coli
1,3,4-Oxadiazole DerivativesAnti-inflammatorySignificant reduction in inflammation markers

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of analogs:

Heterocyclic Acetamides with Triazole/Pyrazole Moieties

Compounds such as N-aryl-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides share the acetamide backbone but replace oxadiazole with triazole and pyrazole rings. Key differences include:

  • Synthetic Routes : Triazole formation often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas oxadiazoles require cyclocondensation of acylhydrazides with carboxylic acids.
  • Biological Activity : Molecular docking studies on triazole analogs predict activity against kinase targets, whereas oxadiazoles are associated with antimicrobial and anti-inflammatory effects .

Nitropyridine Sulfonyl Acetamides

Derivatives like 2-(5-nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones feature nitro groups and sulfonyl linkages instead of oxadiazole and dihydropyridinone units. Notable contrasts include:

  • Substituent Effects : The nitro group’s strong electron-withdrawing nature reduces metabolic stability compared to the methylphenyl-oxadiazole group.
  • Reactivity : Nitropyridines are prone to reduction or nucleophilic substitution, whereas oxadiazoles exhibit greater resistance to hydrolysis .

Aromatic Substitution Variants

Compounds with alternative aryl groups (e.g., 4-methylphenyl instead of 3-methylphenyl) on the oxadiazole ring may exhibit steric or electronic differences. The 3-methylphenyl substituent in the target compound could enhance lipophilicity and membrane permeability compared to para-substituted analogs.

Comparative Data Table

Parameter Target Compound Triazole/Pyrazole Analogs Nitropyridine Derivatives
Core Structure Oxadiazole + dihydropyridinone + oxazole Triazole + pyrazole Nitropyridine + isoxazolone
Key Functional Groups 3-Methylphenyl, 5-methyloxazole 4-Phenyl, 5-methylpyrazole Nitro, sulfonyl
Synthetic Method Cyclocondensation for oxadiazole CuAAC for triazole Nitration and sulfonation
Electron Effects Moderate electron-withdrawing (oxadiazole) Electron-rich (triazole) Strong electron-withdrawing (nitro)
Predicted Bioactivity Antimicrobial, anti-inflammatory (oxadiazole-based) Kinase inhibition (triazole-based) Unclear; nitro groups may confer cytotoxicity
Metabolic Stability High (resistant to hydrolysis) Moderate Low (nitro reduction susceptibility)

Research Findings and Outlook

  • Structural Insights: The target compound’s hybrid architecture combines rigidity (oxadiazole) and flexibility (dihydropyridinone), which may optimize target engagement compared to purely rigid analogs .
  • Biological Potential: While oxadiazoles are historically linked to antimicrobial activity, the addition of a dihydropyridinone moiety could broaden its scope to neurodegenerative or anticancer targets.

Further studies should prioritize in vitro assays to validate predicted activities and crystallographic analyses to elucidate binding modes. The compound’s uniqueness lies in its balanced electronic profile, positioning it as a promising candidate for lead optimization.

Biological Activity

The compound N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.

Chemical Structure

The compound can be structurally represented as follows:

\text{N 5 methyl 1 2 oxazol 3 yl 2 5 3 3 methylphenyl 1 2 4 oxadiazol 5 yl 2 oxo 1 2 dihydropyridin 1 yl}acetamide}

This structure incorporates multiple pharmacophores that may contribute to its biological activity.

Biological Activity Overview

Research indicates that derivatives containing oxazole and oxadiazole moieties exhibit a wide range of biological activities including:

  • Anticancer Activity : Compounds similar to the target molecule have demonstrated significant cytotoxic effects against various cancer cell lines. Studies show that oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation .
  • Antimicrobial Properties : The compound has been noted for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole ring is often linked with enhanced antibacterial effects .
  • Antiparasitic Effects : Some derivatives have shown efficacy against parasitic infections such as leishmaniasis and malaria, indicating potential for use in treating parasitic diseases .
  • Neuroprotective Potential : Research suggests that compounds with similar structures may exhibit neuroprotective effects, potentially useful in treating neurodegenerative disorders like Alzheimer's disease .

The biological activity of N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-y}acetamide can be attributed to several mechanisms:

1. Inhibition of Enzymatic Activity

Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and microbial metabolism. For instance:

  • Inhibition of carbonic anhydrase and histone deacetylases has been documented .
  • Compounds have shown inhibitory activity against human deacetylase Sirtuin 2 (HDSirt2), which is implicated in various cancers .

2. Induction of Apoptosis

Studies indicate that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

3. Antioxidant Activity

Some derivatives have demonstrated significant antioxidant properties through radical scavenging activities, which may contribute to their protective effects against oxidative stress-related damage in cells .

Case Studies

Several studies have highlighted the biological activity of compounds related to N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-y}acetamide:

StudyFindings
Study 1 Investigated the cytotoxic effects on HeLa and CaCo-2 cell lines; IC50 values indicated potent activity with values < 50 µM for several derivatives .
Study 2 Evaluated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to controls .
Study 3 Assessed neuroprotective effects in a mouse model of Alzheimer's disease; results indicated a reduction in amyloid plaque formation .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction intermediates be characterized?

The compound is synthesized via multi-step heterocyclic chemistry. A typical approach involves:

  • Step 1 : Preparation of core heterocycles (e.g., 1,2,4-oxadiazole or pyridinone) using hydrazinolysis, nucleophilic addition, or cyclocondensation reactions. For example, oxadiazole rings are formed by reacting amidoximes with carboxylic acid derivatives under reflux conditions .
  • Step 2 : Alkylation or acylation to link substituents. For instance, acetamide side chains are introduced via alkylation of thiol intermediates with chloroacetamide derivatives in the presence of triethylamine .
  • Characterization : Intermediates are validated using 1H/13C NMR (to confirm regiochemistry), IR (to detect functional groups like C=O or N-H), and LC-MS (for molecular weight confirmation) .

Q. How can researchers confirm the structural integrity of the final compound?

A combination of analytical methods is essential:

  • Elemental Analysis : Validates empirical formula (e.g., C, H, N content).
  • Spectroscopy :
    • 1H NMR : Identifies proton environments (e.g., methyl groups in oxazole or oxadiazole rings).
    • IR : Confirms carbonyl stretches (~1650–1750 cm⁻¹ for amides/oxadiazoles).
  • Chromatography : HPLC or TLC ensures purity (>95%) .

Advanced Research Questions

Q. What computational methods are used to predict biological activity and optimize target binding?

  • PASS Online® : Predicts pharmacological effects (e.g., anti-inflammatory or kinase inhibition) based on structural fragments .
  • Molecular Docking : Tools like AutoDock Vina model interactions with target proteins (e.g., COX-2 or EGFR). For example, the oxadiazole moiety may form hydrogen bonds with catalytic residues .
  • ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP for lipophilicity) .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DoE) : Statistical models (e.g., factorial design) identify critical parameters (temperature, catalyst loading). For example, optimizing pyridine/zeolite ratios in heterocyclization improves yields .
  • Flow Chemistry : Continuous reactors enhance reproducibility and reduce side reactions in oxidation or alkylation steps .
  • Catalyst Screening : Transition metals (e.g., Pd/C) or zeolites improve regioselectivity in cross-coupling steps .

Q. How should researchers address contradictions in spectral or biological data?

  • Data Triangulation : Cross-validate NMR/IR results with X-ray crystallography (if crystals are obtainable) .
  • Biological Replicates : Repeat assays (e.g., IC50 measurements) under standardized conditions to rule out variability .
  • Meta-Analysis : Compare findings with structurally analogous compounds (e.g., replacing oxadiazole with triazole) to identify structure-activity trends .

Methodological Tables

Q. Table 1: Key Characterization Techniques

TechniqueApplicationExample for This CompoundReference
1H NMRProton environment mappingMethyl groups in oxazole (δ 2.3 ppm)
LC-MSMolecular weight confirmation[M+H]⁺ at m/z 409.2 (calculated)
IRFunctional group identificationC=O stretch at 1720 cm⁻¹

Q. Table 2: Optimization Strategies for Synthesis

ParameterMethodOutcomeReference
TemperatureDoE-guided reflux optimizationYield increased from 45% to 72%
CatalystZeolite (Y-H) in heterocyclizationReduced byproduct formation
SolventSwitch from DMF to acetonitrileImproved regioselectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.